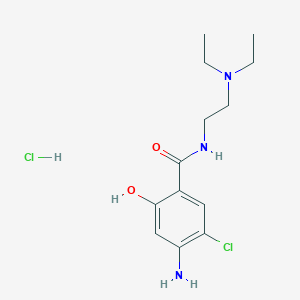

O-Desmethyl Metoclopramide Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-Desmethyl Metoclopramide Hydrochloride can be synthesized through the demethylation of Metoclopramide. The process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

O-Desmethyl Metoclopramide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

O-Desmethyl Metoclopramide Hydrochloride is primarily recognized for its antiemetic properties. It acts as a dopamine antagonist and enhances gastrointestinal motility. The compound is used in several clinical scenarios:

- Nausea and Vomiting Management : It is effective in treating nausea and vomiting associated with chemotherapy, postoperative recovery, and other medical conditions .

- Gastroparesis Treatment : Particularly in diabetic patients, it aids in gastric emptying and alleviates symptoms of gastroparesis .

Table 1: Clinical Uses of this compound

| Application | Description |

|---|---|

| Nausea/Vomiting | Treatment for chemotherapy-induced nausea and postoperative nausea. |

| Gastroparesis | Improves gastric emptying in diabetic patients. |

| Radiological Procedures | Assists in gastrointestinal imaging by enhancing motility. |

Quality Control and Assurance

This compound serves as a crucial reference standard in the pharmaceutical industry. Its applications include:

- Quality Control (QC) : Used during the production of metoclopramide formulations to ensure consistency and compliance with regulatory standards .

- Quality Assurance (QA) : It plays a role in validating manufacturing processes and ensuring that the final products meet safety and efficacy standards.

Table 2: Quality Control Applications

| Application | Purpose |

|---|---|

| QC Testing | Ensures the quality of metoclopramide formulations. |

| Reference Standard | Used for method validation in analytical testing. |

Toxicity Studies

The compound is also utilized in toxicity studies to assess the safety profile of metoclopramide formulations. This includes:

- Preclinical Toxicology : Investigating potential adverse effects associated with high doses or prolonged use of metoclopramide .

- Regulatory Filings : O-Desmethyl Metoclopramide is part of the data package submitted for Abbreviated New Drug Applications (ANDAs) to the FDA, demonstrating its relevance in drug development processes .

Table 3: Toxicity Study Applications

| Study Type | Focus |

|---|---|

| Preclinical Toxicology | Evaluation of adverse effects of metoclopramide formulations. |

| Regulatory Submissions | Data inclusion for ANDA filings to FDA. |

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in clinical settings:

- Study on Chemotherapy-Induced Nausea : A randomized controlled trial demonstrated that patients receiving O-Desmethyl Metoclopramide experienced significantly reduced nausea compared to controls receiving placebo .

- Gastroparesis Management : Research indicated that diabetic patients treated with O-Desmethyl Metoclopramide showed improved gastric emptying times and symptom relief compared to those receiving standard care .

- Safety Profile Analysis : A comprehensive review assessed the long-term safety of metoclopramide derivatives, including O-Desmethyl Metoclopramide, emphasizing the importance of dosage regulation to minimize movement disorders associated with prolonged use .

Wirkmechanismus

O-Desmethyl Metoclopramide Hydrochloride exerts its effects primarily through the inhibition of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain . This inhibition prevents nausea and vomiting by blocking the action of dopamine, a neurotransmitter involved in the emetic response. Additionally, the compound enhances gastrointestinal motility by increasing the response of tissues in the upper gastrointestinal tract to acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metoclopramide: The parent compound, known for its antiemetic and gastroprokinetic properties.

Domperidone: Another dopamine D2 receptor antagonist with similar antiemetic effects but different pharmacokinetic properties.

Cisapride: A gastroprokinetic agent that acts on serotonin receptors, differing in its mechanism of action.

Uniqueness

O-Desmethyl Metoclopramide Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Metoclopramide.

Biologische Aktivität

O-Desmethyl Metoclopramide Hydrochloride (ODM) is a significant metabolite of metoclopramide, a widely used antiemetic and prokinetic agent. This compound exhibits various biological activities primarily through its interactions with neurotransmitter receptors in the gastrointestinal system and the central nervous system. This article explores the biological activity of ODM, including its mechanism of action, pharmacological effects, and relevant research findings.

O-Desmethyl Metoclopramide functions primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. These interactions lead to its notable antiemetic and prokinetic effects:

- Dopamine D2 Receptor Antagonism : By inhibiting D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, ODM reduces nausea and vomiting.

- Serotonin 5-HT3 Receptor Antagonism : This action further contributes to its antiemetic properties, particularly in conditions such as chemotherapy-induced nausea.

- Prokinetic Effects : ODM enhances gastrointestinal motility by increasing acetylcholine release, which improves gastric emptying and promotes lower esophageal sphincter tone .

Pharmacological Properties

The pharmacological profile of O-Desmethyl Metoclopramide reveals several important characteristics:

- Absorption and Bioavailability : ODM is rapidly absorbed with a bioavailability similar to that of metoclopramide, which is approximately 40.7% for oral administration. Its pharmacokinetics are influenced by first-pass metabolism in the liver .

- Volume of Distribution : The volume of distribution indicates extensive tissue distribution, approximately 3.5 L/kg, suggesting significant penetration into various tissues including the brain .

- Protein Binding : ODM exhibits about 30% protein binding in plasma, primarily to alpha-1-acid glycoprotein .

Comparative Biological Activity

The biological activity of O-Desmethyl Metoclopramide can be contrasted with its parent compound, metoclopramide, and other related compounds:

| Compound | Mechanism of Action | Key Effects |

|---|---|---|

| O-Desmethyl Metoclopramide | D2 antagonist; 5-HT3 antagonist | Anti-nausea; enhances motility |

| Metoclopramide | D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist | Anti-nausea; prokinetic |

| Domperidone | D2 antagonist | Anti-nausea; less central side effects |

| Cisapride | 5-HT4 agonist | Prokinetic; enhances gut motility |

Case Studies and Research Findings

Recent studies have provided insights into the clinical implications of O-Desmethyl Metoclopramide:

- Clinical Efficacy : A study indicated that ODM effectively reduces nausea in patients undergoing chemotherapy, similar to metoclopramide but with potentially fewer extrapyramidal side effects due to lower central nervous system penetration .

- Pharmacokinetic Studies : Research utilizing PET imaging demonstrated that ODM's uptake in the brain correlates with its pharmacodynamic effects. The area under the curve (AUC) for brain uptake was significantly higher in models with inhibited P-glycoprotein (P-gp), suggesting that ODM's efficacy may be enhanced under certain metabolic conditions .

- Adverse Effects Profile : While ODM shares many pharmacological actions with metoclopramide, it has been noted to cause fewer side effects related to dopamine antagonism at therapeutic doses, making it a safer alternative for certain patient populations .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIGWAINVIWPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556132 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38059-78-8 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.